molecular formula C12H16O2 B13761898 2-Ethyl-2-phenyl-1,3-dioxane CAS No. 59356-54-6

2-Ethyl-2-phenyl-1,3-dioxane

Cat. No.: B13761898
CAS No.: 59356-54-6
M. Wt: 192.25 g/mol
InChI Key: KXOJJQWBUJZJEM-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenyl-1,3-dioxane (CAS 59356-54-6) is a 1,3-dioxane derivative of significant interest in medicinal chemistry research, particularly in the development of receptor ligands. Its core structure serves as a key scaffold for synthesizing compounds that interact with central nervous system (CNS) targets. Recent studies highlight its application in the exploration of structure-affinity relationships for ligands targeting σ1 receptors and the phencyclidine (PCP) binding site of NMDA receptors . The specific stereochemistry and substitution pattern on the 1,3-dioxane ring are critical for determining selectivity towards these receptors, which are implicated in conditions such as neuropathic pain and depression . The compound has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol . Key physical properties include a boiling point of approximately 122-123 °C at 18 Torr and a calculated flash point of 127.6±18.7 °C . It has a calculated density of 1.018±0.06 g/cm³ at 20 °C and is slightly soluble in water (1.1 g/L at 25 ºC) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59356-54-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-ethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-2-12(13-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

KXOJJQWBUJZJEM-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCCO1)C2=CC=CC=C2

Origin of Product

United States

Overview of Academic Research Landscape for 2 Ethyl 2 Phenyl 1,3 Dioxane

Contextualization within Cyclic Acetal (B89532) and Ketal Chemistry Research

2-Ethyl-2-phenyl-1,3-dioxane belongs to the class of organic compounds known as cyclic acetals. Acetals and ketals are important intermediates in organic synthesis, often used as protecting groups for carbonyl compounds due to their stability and the relative ease of their formation and removal. researchgate.net The formation of cyclic acetals, such as 1,3-dioxanes, typically involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. researchgate.net This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. researchgate.netgoogle.com

The study of cyclic acetals and ketals is a significant area within organic chemistry. Research in this field encompasses a wide range of topics, including their synthesis, conformational analysis, and reactivity. researchgate.netacs.orgacs.org The development of new and efficient methods for acetalization and ketalization remains an active area of investigation, with a focus on mild reaction conditions and the use of novel catalysts. acs.org The unique structural features of cyclic acetals and ketals also make them valuable precursors in the synthesis of more complex molecules. researchgate.net

Evolution of Scholarly Inquiry on Substituted 1,3-Dioxanes

Scholarly interest in substituted 1,3-dioxanes has evolved significantly over time, driven by their utility in stereochemical and conformational studies. The six-membered 1,3-dioxane (B1201747) ring can adopt a chair conformation, similar to cyclohexane (B81311), which allows for the study of substituent effects on conformational equilibria. tandfonline.comnih.gov

A key area of research has been the conformational analysis of 2-substituted and 2,2-disubstituted 1,3-dioxanes. acs.orgacs.org These studies have provided valuable insights into non-bonded interactions and stereoelectronic effects, such as the anomeric effect. tandfonline.com The anomeric effect describes the tendency of a substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to prefer an axial orientation, despite potential steric hindrance. The hydrolysis of substituted 2-phenyl-1,3-dioxanes has also been a subject of investigation, with studies focusing on the kinetics and mechanisms of these reactions under different pH conditions. lookchem.comacs.org These investigations have contributed to a deeper understanding of reaction mechanisms in heterocyclic chemistry.

More recent research has expanded to explore the synthesis and properties of 1,3-dioxanes with more complex substitution patterns, including those with aryl groups at the 2-position. nih.govpsu.edu The insights gained from these studies are crucial for the rational design of molecules with specific chemical and physical properties.

Scope and Significance of Research on this compound

Research specifically on this compound and its close analogs has focused on several key areas, including its synthesis, conformational properties, and reactivity. The presence of both an ethyl and a phenyl group at the 2-position introduces interesting stereochemical and electronic features to the molecule.

The synthesis of related compounds, such as 2-ethyl-2-phenyl-1,3-dioxolane, has been documented. chemicalbook.com While specific synthetic procedures for this compound are not extensively detailed in the provided results, the general methods for acetal formation from propiophenone (B1677668) (phenyl ethyl ketone) and a suitable 1,3-diol would be applicable.

The conformational analysis of 2,2-disubstituted 1,3-dioxanes is a significant aspect of the research landscape. The interplay of steric and electronic effects from the ethyl and phenyl substituents at the 2-position influences the conformational preferences of the dioxane ring. Studies on similar systems, such as 2,2-diaryl-1,3-dioxanes, have highlighted the importance of electrostatic interactions in determining conformational equilibria.

The reactivity of 2-phenyl-1,3-dioxane (B8809928) derivatives has been explored, particularly in hydrolysis reactions. For instance, the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes, the sulfur analogs of 1,3-dioxanes, has been studied in detail. rsc.org These studies provide a framework for understanding the reactivity of this compound. The reductive cleavage of 1,3-dioxanes has also been investigated, revealing that they are generally more stable than their five-membered 1,3-dioxolane (B20135) counterparts. cdnsciencepub.com

Table 1: Key Research Areas for 2-Substituted 1,3-Dioxane Derivatives

Research AreaFocusKey Findings
Synthesis Development of efficient methods for the formation of the 1,3-dioxane ring.Acid-catalyzed condensation of carbonyl compounds with 1,3-diols is a common method. researchgate.net
Conformational Analysis Investigation of the spatial arrangement of atoms and the influence of substituents on ring conformation.The chair conformation is predominant. Substituents at C-2 can exhibit anomeric effects. tandfonline.comnih.gov
Hydrolysis Study of the kinetics and mechanisms of the cleavage of the acetal linkage.Hydrolysis is typically acid-catalyzed. The nature of substituents on the phenyl ring can influence the reaction rate. lookchem.comacs.org
Reductive Cleavage Investigation of the ring-opening reactions using reducing agents.1,3-Dioxanes are generally more resistant to reductive cleavage than 1,3-dioxolanes. cdnsciencepub.com

Advanced Synthetic Methodologies for 2 Ethyl 2 Phenyl 1,3 Dioxane

Mechanistic Investigations of 1,3-Dioxane (B1201747) Ring Formation

The formation of the 1,3-dioxane ring is a classic reaction in organic chemistry, typically proceeding through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. However, alternative strategies have also been developed to construct this heterocyclic system.

Acid-Catalyzed Cycloacetalization Pathways

The most common method for the synthesis of 2-Ethyl-2-phenyl-1,3-dioxane involves the acid-catalyzed reaction of propiophenone (B1677668) with 1,3-propanediol (B51772). The mechanism of this reversible reaction is well-established and proceeds through several key steps.

First, the carbonyl oxygen of propiophenone is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of 1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. The reaction then proceeds with the protonation of the remaining hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion. Finally, the second hydroxyl group of the 1,3-diol intramolecularly attacks the oxocarbenium ion, and after deprotonation, the this compound is formed. The use of a Dean-Stark apparatus is common to remove the water byproduct and drive the equilibrium towards the product. thieme-connect.de

The general mechanism can be summarized as follows:

Protonation of the carbonyl group: The acid catalyst protonates the oxygen of the ketone.

Nucleophilic attack by the diol: One of the hydroxyl groups of the 1,3-propanediol attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

Formation of an oxocarbenium ion: A molecule of water is eliminated.

Ring closure: The second hydroxyl group of the diol attacks the carbocation.

Deprotonation: The final product is formed by the loss of a proton.

Alternative Cyclization Strategies for Dioxane Derivatives

Beyond the traditional acid-catalyzed cycloacetalization, other strategies have been developed for the synthesis of 1,3-dioxane derivatives. One notable alternative is the Prins reaction. wikipedia.orgjk-sci.comorganic-chemistry.org The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. jk-sci.com Under specific conditions, this reaction can lead to the formation of a 1,3-dioxane.

For the synthesis of a 2,2-disubstituted-1,3-dioxane like this compound, a variation of the Prins reaction could be envisioned. This would involve the reaction of a suitable alkene with propiophenone in the presence of an acid catalyst. The reaction proceeds through the formation of a β-hydroxy carbocation intermediate, which can then be trapped by another molecule of the ketone, leading to a cyclized product. ias.ac.in The outcome of the Prins reaction is highly dependent on the reaction conditions, such as temperature and the stoichiometry of the reactants. organic-chemistry.org For instance, an excess of the carbonyl compound and lower reaction temperatures generally favor the formation of the dioxane. wikipedia.org

Stereoselective and Enantioselective Synthesis of this compound

The C2 carbon of this compound is a stereocenter, and therefore, the development of stereoselective and enantioselective synthetic methods is of significant interest. Such methods allow for the preparation of specific stereoisomers, which is crucial for applications in pharmaceuticals and materials science.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed.

In the context of synthesizing enantiomerically enriched this compound, a chiral auxiliary could be incorporated into either the 1,3-diol or the ketone precursor. For example, a chiral 1,3-diol, derived from a chiral pool starting material, could be reacted with propiophenone. The inherent chirality of the diol would direct the facial selectivity of the cyclization, leading to a diastereomeric mixture of 1,3-dioxanes that could potentially be separated. Subsequent removal of the chiral directing groups from the diol backbone would yield the enantiomerically enriched target molecule.

Commonly used chiral auxiliaries in asymmetric synthesis include derivatives of camphor, pseudoephedrine, and oxazolidinones. nih.gov The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Asymmetric Catalysis in Dioxane Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral Brønsted acids and Lewis acids have been employed as catalysts in the asymmetric formation of related heterocyclic compounds. nih.gov

For the synthesis of this compound, a chiral phosphoric acid or a chiral metal-based Lewis acid could be used to catalyze the reaction between propiophenone and 1,3-propanediol. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The catalyst can activate the ketone and orchestrate the approach of the diol in a stereocontrolled manner. Research in the field of asymmetric organocatalysis has demonstrated the utility of chiral phosphoric acids in promoting enantioselective cyclization reactions. researchgate.net

Catalyst TypePotential Application in Dioxane SynthesisExpected Outcome
Chiral Phosphoric AcidCatalyzes the cycloacetalization of propiophenone and 1,3-propanediol.Formation of enantiomerically enriched this compound.
Chiral Lewis Acid (e.g., with Ti, Sn, or Sc)Coordinates to the carbonyl oxygen of propiophenone, creating a chiral environment for the nucleophilic attack of the diol.Enantioselective formation of the 1,3-dioxane.

Diastereoselective Synthesis of Isomers

When a substituted 1,3-diol is used in the synthesis, the formation of diastereomeric 1,3-dioxanes is possible. The stereochemical outcome of the reaction is influenced by both the existing stereocenters in the diol and the substituents at the C2 position of the newly formed dioxane ring.

In the case of this compound, the chair conformation of the 1,3-dioxane ring is the most stable. thieme-connect.de The substituents at the C2 position can adopt either an axial or equatorial orientation. Generally, due to steric hindrance, larger substituents prefer the equatorial position. In this compound, there is a competition between the ethyl and phenyl groups for the equatorial position. The relative conformational energies of these groups will determine the preferred diastereomer. A study on the closely related (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol revealed that the phenyl group occupies an equatorial site in the crystal structure. asianpubs.org This suggests that in this compound, the phenyl group is also likely to favor the equatorial position.

The diastereoselectivity of the synthesis can be influenced by the reaction conditions, such as the choice of catalyst and solvent, which can affect the transition state energies leading to the different diastereomers.

IsomerPhenyl Group OrientationEthyl Group OrientationRelative Stability
cisEquatorialAxialPotentially less stable
transAxialEquatorialPotentially more stable

Note: The cis/trans nomenclature here refers to the relative orientation of the larger group at C2 with respect to a substituent on the dioxane ring, which is absent in the parent this compound. In the absence of other ring substituents, the primary stereochemical consideration is the axial vs. equatorial placement of the ethyl and phenyl groups.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The formation of 1,3-dioxanes via the acetalization of carbonyl compounds with 1,3-diols is a reversible equilibrium process. researchgate.net To achieve high yields of the desired this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. journals.co.za However, beyond this fundamental requirement, the solvent and catalyst play crucial roles in dictating the reaction's speed, efficiency, and stereoselectivity.

The solvent in which the synthesis of this compound is conducted can significantly influence reaction rates and yields. The choice often involves balancing the solubility of reactants, the efficiency of water removal, and the solvent's interaction with the catalytic system.

Research into the synthesis of related 1,3-dioxane structures has demonstrated the efficacy of non-polar, aprotic solvents that form an azeotrope with water, thereby facilitating its removal. journals.co.za In a relevant synthesis of a 5-substituted-2-phenyl-1,3-dioxane, dry benzene (B151609) was used to reflux the reactants in a Dean-Stark apparatus, highlighting the utility of aromatic hydrocarbons in driving the reaction to completion. journals.co.za Similarly, studies on other heterocyclic syntheses show that solvents like toluene (B28343) and 1,4-dioxane (B91453) are frequently employed. acs.org

The polarity of the solvent can have a pronounced effect. While non-polar solvents are effective for azeotropic water removal, investigations into other reaction types show that polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) can sometimes lead to enhanced reaction rates. acs.org However, for acetalization, the primary role of the solvent is often to facilitate the removal of the water byproduct. The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis for high yield. nih.gov For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance between reaction conversion and selectivity. scielo.br

SolventRelative PolarityKey Characteristics & Impact on Dioxane Synthesis
Toluene0.099Forms an effective azeotrope with water for removal via Dean-Stark trap; commonly used for acetalization reactions. journals.co.za
Benzene0.111Similar to toluene, used for azeotropic removal of water to drive the equilibrium towards product formation. journals.co.za
1,4-Dioxane0.164A polar ethereal solvent, sometimes found to be optimal for the synthesis of cyclic acetals. rwth-aachen.deacs.org Its miscibility with water can influence reaction work-up.
Acetonitrile0.460A polar aprotic solvent that can offer a good balance between reactant solubility and reaction efficiency in some syntheses. scielo.br

Acid catalysis is fundamental to the formation of 1,3-dioxanes from ketones and diols. The catalyst protonates the carbonyl oxygen of the propiophenone, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.

p-Toluenesulfonic acid (p-TsOH) is a widely used, inexpensive, and effective solid acid catalyst for this transformation. researchgate.netjournals.co.zaniscpr.res.in It is highly effective in catalytic amounts, promoting the reaction efficiently without requiring harsh conditions or complex work-up procedures. niscpr.res.inpreprints.org The general mechanism involves the reversible formation of a hemiacetal intermediate, followed by protonation of the hydroxyl group, elimination of a water molecule to form an oxocarbenium ion, and subsequent intramolecular cyclization by the remaining hydroxyl group to yield the stable 1,3-dioxane ring.

While Brønsted acids like p-TsOH are standard, the broader field of organic synthesis employs a variety of catalysts for related transformations. google.com Lewis acids such as ytterbium trifluoroacetate (B77799) have been used in Prins reactions to form 1,3-dioxanes. google.com For specific applications, solid acid catalysts like Al-SBA-15 have been investigated for their high catalytic activity and ease of separation from the reaction products. rsc.org

The catalyst loading is a critical parameter to optimize. A sufficient amount of catalyst is necessary to ensure a practical reaction rate. However, excessive catalyst loading can lead to unwanted side reactions, such as degradation of the starting materials or the product, particularly under prolonged heating. ajol.info Optimization studies for related reactions have shown that catalyst loadings as low as 10 mol% can be highly effective. ajol.info Finding the optimal catalyst loading involves balancing reaction speed with the minimization of side products to maximize the yield and purity of this compound.

CatalystCatalyst TypeTypical Loading (mol%)Advantages in Acetalization Reactions
p-Toluenesulfonic acid (p-TsOH)Brønsted AcidCatalytic amounts (~1-10%)Effective, inexpensive, easy to handle, widely used for acetal (B89532)/ketal formation. researchgate.netjournals.co.za
Sulfuric Acid (H₂SO₄)Brønsted AcidCatalytic amountsStrong acid, effective catalyst, though can be more corrosive and lead to side reactions if not controlled. scielo.br
Solid Acids (e.g., Al-SBA-15, Zeolites)Heterogeneous AcidVaries (by weight)High activity, non-corrosive, easily separable and recyclable, promoting greener processes. google.comrsc.org
Lewis Acids (e.g., Yb(OTf)₃, InBr₃)Lewis AcidVariesUsed in specific dioxane syntheses like the Prins reaction; can offer different selectivity. google.com

Stereochemical and Conformational Analysis of 2 Ethyl 2 Phenyl 1,3 Dioxane

Fundamental Principles of Six-Membered Ring Conformation in 1,3-Dioxanes

Six-membered rings, such as cyclohexane (B81311) and its heteroatomic analogs like 1,3-dioxane (B1201747), are not planar. To alleviate angle and torsional strain, they adopt puckered conformations. The most stable and prevalent of these is the chair conformation. thieme-connect.denih.gov In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbons are in a staggered arrangement, minimizing torsional strain.

The 1,3-dioxane ring, containing two oxygen atoms at positions 1 and 3, also preferentially adopts a chair conformation. thieme-connect.denih.govasianpubs.orgscielo.br However, the presence of the C-O bonds, which are shorter than C-C bonds, introduces some geometric distortions compared to cyclohexane. This leads to more pronounced 1,3-diaxial interactions between substituents. thieme-connect.de The chair conformation of 1,3-dioxane can undergo a process of ring inversion, or "flipping," to an alternative chair form. During this process, axial substituents become equatorial, and equatorial substituents become axial. scribd.com

In addition to the chair form, other less stable conformations such as the boat and twist-boat exist. thieme-connect.de These are typically higher in energy and function as transition states or intermediates in the process of ring inversion. The relative energies of these conformations are influenced by a variety of steric and stereoelectronic effects. acs.orgtandfonline.com A key stereoelectronic interaction in 1,3-dioxanes is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C-2) to prefer an axial orientation. thieme-connect.denih.gov This effect is a result of the stabilizing interaction between the lone pair of electrons on an oxygen atom and the antibonding orbital of the C-substituent bond.

Chair Conformation Stability and Inversion Dynamics

The chair conformation represents the global energy minimum for the 1,3-dioxane ring system. researchgate.netresearchgate.net The stability of this conformation is a consequence of the minimization of both angle strain and torsional strain.

Experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in determining the conformational preferences of 1,3-dioxanes. researchgate.netpsu.edu By analyzing coupling constants and chemical shifts, particularly at low temperatures where the rate of ring inversion is slowed, the populations of different conformers at equilibrium can be determined. X-ray crystallography also provides definitive evidence for the preferred conformation in the solid state. For instance, studies on related 2-phenyl-1,3-dioxane (B8809928) derivatives have confirmed the chair conformation with the phenyl group in an equatorial position. nih.govasianpubs.org

The interconversion between the two chair forms of a 1,3-dioxane ring is not a free process; it must surmount an energy barrier. scribd.comrsc.org This barrier to ring inversion is associated with the energy of the higher-energy transition state conformations, such as the half-chair and twist-boat. The energy landscape of this process can be analyzed to understand the dynamics of the molecule. The major contribution to the ring inversion barrier is attributed to torsional strain. rsc.org For 1,3-dioxane itself, the energy difference between the chair and the 2,5-twist conformer has been calculated to be approximately 5 kcal/mol. researchgate.net The presence of substituents can influence the height of this barrier, although studies on some 2-substituted 1,3-dioxanes have shown that the barriers are very close to that of the unsubstituted ring. rsc.org

Influence of Ethyl and Phenyl Substituents on Ring Conformation

The presence of both an ethyl and a phenyl group geminally substituted at the C-2 position of the 1,3-dioxane ring introduces significant steric and electronic interactions that dictate the conformational equilibrium.

In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric repulsion with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. chemistrysteps.com The energy difference between the axial and equatorial conformers is quantified by the A-value. masterorganicchemistry.comwikipedia.org Larger A-values indicate a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Ethyl1.75 masterorganicchemistry.com
Phenyl3.0 ubc.ca

This table presents the A-values for ethyl and phenyl substituents in a cyclohexane ring, which provide a general indication of their steric bulk.

For 2-Ethyl-2-phenyl-1,3-dioxane, both the ethyl and phenyl groups are attached to the same carbon. In such cases of geminal disubstitution, the group with the larger steric requirement will preferentially occupy the equatorial position to minimize steric strain. Given that the A-value for a phenyl group is significantly larger than that for an ethyl group, the phenyl group has a strong preference for the equatorial position. researchgate.net This is further supported by X-ray crystallographic data of similar 2-phenyl substituted 1,3-dioxanes, which consistently show the phenyl group in an equatorial orientation. nih.govasianpubs.orgscielo.br Consequently, the ethyl group would be forced into the axial position.

The conformational preference in this compound is a balance of several interactions. The primary factor is the steric bulk of the substituents. An axial phenyl group would experience significant steric hindrance from the axial hydrogens at C-4 and C-6. Placing the larger phenyl group in the more spacious equatorial position minimizes these unfavorable interactions.

Electronic effects also play a role. The anomeric effect, which can stabilize an axial electronegative substituent at C-2, is generally less significant for alkyl and aryl groups compared to, for example, an alkoxy group. thieme-connect.de In the case of 2-alkyl-2-phenyl-1,3-dioxanes, the phenyl group exhibits a strong preference for the axial orientation in some instances, which is a deviation from what would be predicted based solely on A-values. researchgate.net This suggests that other electronic interactions, possibly involving the π-system of the phenyl ring, may influence the conformational equilibrium. However, the general consensus for 2-substituted 1,3-dioxanes is that bulky groups favor the equatorial position. thieme-connect.de The interplay of these steric and electronic factors ultimately determines the dominant conformation of this compound, with the equatorial phenyl and axial ethyl arrangement being the most probable.

Configurational Isomerism and Diastereomeric Relationships

In 2-substituted-1,3-dioxane systems, the presence of substituents on the heterocyclic ring gives rise to configurational isomerism. For a compound like this compound, where the C2 carbon is a stereocenter, the substituents can adopt different spatial arrangements relative to the ring. This leads to the formation of diastereomers, most commonly referred to as cis and trans isomers. The cis isomer is defined as the one where the substituent at C2 (e.g., the phenyl group) and a reference substituent on another carbon of the ring (e.g., at C5) are on the same side of the ring, while in the trans isomer, they are on opposite sides. journals.co.za

The conformational equilibrium of the 1,3-dioxane ring, which typically adopts a chair conformation, is significantly influenced by the substituents. journals.co.za Due to the large steric requirement of a phenyl group, it predominantly occupies the equatorial position to minimize steric strain. This preference often results in anancomeric structures, where the conformational equilibrium is strongly shifted towards the single conformer with the equatorial phenyl group. researchgate.net In acid-catalyzed conditions, isomerization between the cis and trans forms can occur. This process is believed to proceed through the cleavage of the acetal (B89532), formation of an acyclic oxonium ion intermediate, and subsequent ring closure. journals.co.za The relative stability of these isomers and the position of the equilibrium are influenced by the nature of all substituents on the dioxane ring. journals.co.za

Elucidation of Relative Stereochemistry

The determination of the relative stereochemistry of 2-substituted-1,3-dioxane isomers is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. journals.co.za The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are highly sensitive to their spatial orientation (axial or equatorial).

In ¹H NMR spectra, the protons at C4 and C6 of the dioxane ring often appear as complex multiplets. For instance, in the chair conformation of a cis-isomer, the axial and equatorial protons at C4 and C6 can form an AA'BB' system, which can be analyzed to determine coupling constants. journals.co.za

X-ray crystallography provides definitive proof of relative stereochemistry. For example, the structure of trans-5-acetyl-5-methyl-2-phenyl-1,3-dithiane, a related sulfur analog, was confirmed by X-ray analysis, showing a diequatorial orientation of the phenyl and methyl groups. journals.co.za

Table 1: Representative ¹H NMR Chemical Shift Ranges for Assigning Stereochemistry in Substituted 2-Phenyl-1,3-dioxane Analogs

Substituent at C5 Isomer Chemical Shift (δ) of C5-Methyl (ppm) Chemical Shift (δ) of C5-Acetyl (ppm)
Methyl and Acetyl cis 0.75 - 0.93 2.36 - 2.38
Methyl and Acetyl trans 1.40 - 1.58 2.01 - 2.16

Data derived from studies on 5-acetyl-5-methyl-2-phenyl-1,3-dioxane systems. journals.co.za

Separation and Characterization of Stereoisomers

The diastereomers of substituted 2-phenyl-1,3-dioxanes can be separated using standard laboratory techniques that exploit their different physical properties. journals.co.za Preparative column chromatography is a common method, often using a solvent of low polarity to effectively resolve the cis and trans isomers. journals.co.za

Crystallization is another effective separation technique, particularly if one of the diastereomers is a crystalline solid while the other is an oil or has significantly different solubility. journals.co.za For instance, the cis-isomer of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane was obtained as a crystalline solid, which allowed for its separation and subsequent analysis. journals.co.za

Once separated, each isomer is characterized individually. In addition to NMR spectroscopy and X-ray crystallography, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to distinguish between isomers, which often exhibit different retention times. rsc.orggoogle.com The purity and identity of the separated isomers are confirmed by these analytical methods, allowing for the study of their individual properties and reactivity. nih.gov

Anomeric and Stereo-electronic Effects in Dioxane Systems

The conformation and reactivity of 1,3-dioxane systems are profoundly influenced by stereoelectronic effects, with the anomeric effect being the most prominent. rsc.org A stereoelectronic effect is an influence on molecular properties that arises from the specific spatial arrangement of orbitals. wikipedia.org The anomeric effect, historically observed in carbohydrate chemistry, describes the tendency of an electronegative substituent at the anomeric carbon (C2 in the case of 2-substituted dioxanes) to adopt an axial orientation, despite the steric hindrance this may cause. rsc.orgrsc.org

This phenomenon is explained by a stabilizing hyperconjugative interaction. basna.ir Specifically, it involves the donation of electron density from a lone pair (n) on one of the ring oxygen atoms into the adjacent antibonding sigma orbital (σ) of the C2-substituent bond (e.g., nO → σC-Ph). basna.irwikiwand.com This interaction is most effective when the donor lone pair orbital and the acceptor σ* orbital are anti-periplanar (oriented at 180° to each other), a condition that is met when the substituent is in the axial position. wikiwand.com These n → σ* interactions are significant, with stabilization energies on the order of several kcal/mol. basna.ir

The electronic nature of the phenyl substituent can modulate these effects. An electron-withdrawing group on the phenyl ring makes the σ* orbital of the C-phenyl bond a better electron acceptor, potentially strengthening the anomeric interaction. wikiwand.com Conversely, an electron-donating group would have the opposite effect. These subtle electronic modulations can influence the conformational equilibrium and the reactivity of the molecule, for instance, in reactions involving the formation of intermediates like carbocations at the C2 position, which are strongly stabilized by electron donation from the ring oxygens. basna.ir

Based on general principles of stereoelectronic effects in acetals and ethers. wikipedia.orgbasna.ir

Reactivity Profiles and Chemical Transformations of 2 Ethyl 2 Phenyl 1,3 Dioxane

Acid-Catalyzed Hydrolysis and Ring-Opening Reactions

The defining reactive feature of 2-Ethyl-2-phenyl-1,3-dioxane is its susceptibility to acid-catalyzed hydrolysis, a process that leads to the cleavage of the 1,3-dioxane (B1201747) ring. This reaction is fundamental to the chemistry of acetals and is employed both for their removal when used as protecting groups and as a potential degradation pathway. nii.ac.jpthieme-connect.dethieme-connect.de The presence of both a phenyl and an ethyl group at the C2 position introduces specific electronic and steric influences on the reaction's mechanism and rate.

Mechanistic Aspects of Acetal (B89532) Cleavage

The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism characteristic of acetal cleavage. researchgate.net The process is initiated by the protonation of one of the dioxane oxygen atoms by a hydronium ion, enhancing its leaving group ability. Subsequently, the C-O bond breaks, leading to the opening of the six-membered ring and the formation of a resonance-stabilized oxocarbocation intermediate. rsc.orgcdnsciencepub.com

Factors Influencing Hydrolytic Stability

The stability of this compound toward acid-catalyzed hydrolysis is influenced by several structural and environmental factors. Generally, acetals of ketones hydrolyze faster than those of aldehydes. thieme-connect.de

Key Influencing Factors:

Carbocation Stability: Substituents at the acetal carbon (C2) that stabilize the intermediate carbocation facilitate hydrolysis. thieme-connect.de The phenyl group on this compound provides significant resonance stabilization to the oxocarbocation, which can increase the rate of hydrolysis compared to non-aromatic analogues.

Steric Effects: The steric bulk created by the ethyl and phenyl groups at the C2 position can influence the rate of hydrolysis.

Ring Size: Six-membered 1,3-dioxanes are generally more stable and hydrolyze more slowly than their five-membered 1,3-dioxolane (B20135) counterparts. researchgate.netrsc.org Studies on the hydrolysis of 2-methyl-2-phenyl-1,3-dioxane (B15155097) showed it to be considerably slower than its acyclic analogue. rsc.org

Catalyst and Solvent: The nature of the acid catalyst and the polarity of the solvent system are critical. researchgate.net The reaction is subject to specific acid catalysis, and studies have shown that the choice of solvent, such as dioxane-water mixtures, can be crucial for observing catalysis. lookchem.com

The following table presents kinetic data for the hydrolysis of related cyclic acetals, illustrating the influence of ring structure.

CompoundRelative Hydrolysis Rate
2-methyl-2-phenyl-1,3-dioxolane1.0 x 10³ (faster)
2-methyl-2-phenyl-1,3-dioxane1.8 x 10² (slower)
Data sourced from a comparative study on acetophenone (B1666503) acetals, highlighting that the five-membered dioxolane ring hydrolyzes faster than the six-membered dioxane ring. rsc.org

Functionalization and Derivatization of the Dioxane Core

Beyond ring-opening reactions, the this compound structure allows for chemical transformations that modify its peripheral groups while preserving the central dioxane ring. These reactions are typically performed under neutral or basic conditions to avoid cleavage of the acid-labile acetal. nii.ac.jpthieme-connect.de

Substitution Reactions on the Phenyl Ring

The phenyl group of the molecule can undergo electrophilic aromatic substitution reactions. The 1,3-dioxane ring system acts as a substituent on the aromatic ring, directing incoming electrophiles. While specific studies on this compound are not prevalent, analogous reactions on 2-phenyl-1,3-dioxane (B8809928) derivatives provide insight. For instance, nitration of phenyl-substituted heterocyclic compounds is a known transformation. researchgate.net The dioxane moiety is generally considered an ortho-, para-directing group.

A notable reaction is the superacid-catalyzed reductive Friedel-Crafts reaction, where 2-phenyl-1,3-dioxane reacts with arenes in the presence of trifluoromethanesulfonic acid (TFSA) to yield diarylmethanes. acs.org This reaction proceeds through the dioxane ring acting as a hydride donor in a redox process. acs.org

Reactions at the Ethyl Moiety

Direct functionalization of the ethyl group in this compound without affecting the acetal linkage presents a synthetic challenge. Many reagents that would react with the ethyl group's C-H bonds are incompatible with the acid-sensitive dioxane ring. However, certain selective reactions could potentially be employed under carefully controlled conditions. For other alkyl-substituted dioxanes, the alkyl groups are generally stable, with reactions focusing on other functional groups present on the molecule. The hydrolysis rate of esters has been shown to be dependent on the nature of the alkyl group, with ethyl esters hydrolyzing more slowly than methyl esters, indicating the influence of the ethyl group on reactivity. beilstein-journals.org

Ring-Retention Transformations

Ring-retention transformations involve reactions that occur on the dioxane ring itself or that use the dioxane as a stable scaffold for other molecular changes. The 1,3-dioxane ring typically adopts a stable chair conformation. thieme-connect.de

Reductive Cleavage: While often leading to ring opening, specific reagents can selectively cleave one C-O bond while retaining a modified, open-chain structure. Borane in tetrahydrofuran (B95107) (THF) is known to reductively cleave cyclic acetals to hydroxy ethers. cdnsciencepub.com The regioselectivity of this cleavage is influenced by substituents, with the reaction proceeding to form the most stabilized oxocarbocation intermediate. cdnsciencepub.com

Use as a Protecting Group: The stability of the 1,3-dioxane ring under neutral, basic, and reductive conditions allows it to serve as a robust protecting group for the parent ketone (propiophenone) and diol (1,3-propanediol). nii.ac.jpthieme-connect.dethieme-connect.de This stability enables a wide range of chemical modifications to be performed on other parts of a larger molecule containing this moiety, with the dioxane ring remaining intact until its planned removal via acid hydrolysis.

Advanced Organic Transformations Involving this compound

Beyond its role in conventional protection/deprotection sequences, the 1,3-dioxane ring system can participate in more advanced chemical transformations that alter its core structure in synthetically useful ways. These reactions leverage the inherent reactivity of the acetal functional group to create new molecular architectures.

One such advanced transformation is the stereoselective ring-opening of the dioxane. While this compound itself is achiral, its reaction with chiral Lewis acids can proceed with high diastereoselectivity, leading to the formation of chiral products. acs.org The coordination of a chiral Lewis acid to one of the oxygen atoms can create a chiral environment, directing the nucleophilic attack to one of the C-O bonds preferentially. This strategy can convert the simple, achiral starting material into valuable, enantioenriched building blocks, such as chiral hydroxy ethers, which are important intermediates in asymmetric synthesis.

Another transformation that goes beyond simple deprotection is the oxidation of the 1,3-dioxane ring to form an ester. Certain oxidizing agents can cleave the acetal C-H bond (if present) or the entire ring system. For instance, treatment of 1,3-dioxanes with reagents like N-hydroxyphthalimide (NHPI) and a Co(II) co-catalyst in the presence of molecular oxygen can lead to oxidative cleavage, yielding ester derivatives. organic-chemistry.org In the case of this compound, specific oxidative conditions could potentially lead to the formation of 3-hydroxypropyl benzoate (B1203000) or related ester products, representing a transformation of the protecting group itself into a new functional group. Such reactions expand the synthetic utility of the dioxane moiety from a temporary shield to an active participant in molecular construction.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 2-Ethyl-2-phenyl-1,3-dioxane, offering profound insights into its stereochemistry and dynamic processes such as ring inversion.

High-Resolution ¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular structure. By analyzing the chemical shifts (δ) and spin-spin coupling constants (J), the electronic environment and connectivity of each atom can be determined.

In the ¹H NMR spectrum, the protons of the ethyl group are expected to show a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from coupling with each other. The phenyl protons will appear as a complex multiplet in the aromatic region. The protons on the dioxane ring will exhibit distinct signals, with their chemical shifts and multiplicities being highly dependent on their axial or equatorial orientation within the chair conformation of the ring.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom in a unique chemical environment. The quaternary carbon at the 2-position, bonded to both the ethyl and phenyl groups, will have a characteristic chemical shift. The carbons of the ethyl and phenyl groups will also have predictable chemical shifts. The methylene carbons of the dioxane ring (C4, C5, and C6) will show signals in the aliphatic region. For the parent 1,3-dioxane (B1201747), the C2 carbon appears at approximately 94.3 ppm, while the C4/C6 and C5 carbons resonate at around 66.9 ppm and 26.6 ppm, respectively. docbrown.info The introduction of the ethyl and phenyl substituents at the C2 position in this compound will significantly influence the chemical shift of this carbon and, to a lesser extent, the other carbons in the ring.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Phenyl-H7.2-7.5m-
Dioxane-H (axial, C4/C6)~3.7m-
Dioxane-H (equatorial, C4/C6)~4.1m-
Dioxane-H (axial, C5)~1.5m-
Dioxane-H (equatorial, C5)~2.0m-
Ethyl-CH₂~1.9qJ = 7.5
Ethyl-CH₃~0.9tJ = 7.5

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C2~105
C4/C6~65
C5~25
Phenyl-C (ipso)~140
Phenyl-C (ortho, meta, para)125-130
Ethyl-CH₂~30
Ethyl-CH₃~8

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR signals and for elucidating the spatial relationships between atoms, which is critical for determining the conformation of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group. It would also map the coupling pathways between the geminal and vicinal protons on the dioxane ring, helping to trace the connectivity of the C4, C5, and C6 protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). science.gov This is crucial for assigning the carbon signals based on their attached protons. For instance, the signals of the C4, C5, and C6 carbons of the dioxane ring can be definitively assigned by their correlation to the corresponding proton signals. science.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. science.gov This technique is invaluable for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the ethyl and phenyl protons to the quaternary C2 carbon, confirming the substitution pattern. youtube.com Correlations between the dioxane ring protons and the substituent carbons would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity between protons, regardless of whether they are directly bonded. This is particularly powerful for determining stereochemistry and conformation. mdpi.com In the case of this compound, which is expected to adopt a chair conformation, NOESY can distinguish between axial and equatorial substituents. For instance, if the phenyl group is in an equatorial position, NOESY would show correlations between the ortho-protons of the phenyl ring and the equatorial protons at C4 and C6 of the dioxane ring.

Dynamic NMR for Quantifying Ring Inversion Barriers and Conformational Exchange

The 1,3-dioxane ring is not static but undergoes a dynamic process of ring inversion, where one chair conformation converts to another. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational exchange processes and quantifying their energy barriers.

At room temperature, the ring inversion of this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to broaden and merge into a single peak. Below this temperature, at the slow exchange limit, sharp, distinct signals for the axial and equatorial protons can be observed.

By analyzing the line shapes of the NMR signals at different temperatures, the rate constant for the ring inversion can be determined. From this, the Gibbs free energy of activation (ΔG‡) for the process can be calculated using the Eyring equation. For related 2-aryl-1,3-dioxanes, the barrier to ring inversion is influenced by the nature of the substituent at the 2-position. The presence of a bulky phenyl group is expected to influence the conformational equilibrium and the energy barrier to inversion.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. ksu.edu.sa These techniques are highly sensitive to the presence of specific functional groups and can also provide information about the molecule's conformation.

For this compound, the IR and Raman spectra will be dominated by vibrations associated with the C-H bonds of the alkyl and aromatic groups, C-O stretching of the acetal (B89532) functionality, and skeletal vibrations of the dioxane and phenyl rings.

C-H Stretching : The aromatic C-H stretching vibrations of the phenyl group are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and dioxane methylene groups will be observed in the 3000-2850 cm⁻¹ range.

C-O Stretching : The characteristic C-O stretching vibrations of the acetal group in the 1,3-dioxane ring are typically strong in the IR spectrum and appear in the fingerprint region, generally between 1200 and 1000 cm⁻¹. rsc.org

Aromatic C=C Stretching : The phenyl ring will give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Ring Vibrations : The skeletal vibrations of the 1,3-dioxane ring will produce a series of complex bands in the fingerprint region, which are sensitive to the ring's conformation.

The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing complementary information. ksu.edu.sa

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Aromatic C=C Stretch1600-1450
C-O-C Stretch (Acetal)1200-1000
Phenyl Ring BendingBelow 1000
Dioxane Ring VibrationsBelow 1000

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Connectivity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk For this compound, electron ionization (EI) would likely be used, which involves bombarding the molecule with high-energy electrons to generate a positively charged molecular ion (M⁺•).

The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation of cyclic acetals is characterized by several key pathways. dtic.mil

A primary fragmentation pathway for 1,3-dioxanes involves the cleavage of the C2-O bond, followed by the loss of a substituent from the C2 position. In the case of this compound, this could lead to the loss of an ethyl radical (•CH₂CH₃) or a phenyl radical (•C₆H₅). The loss of the ethyl group would result in a stable oxonium ion.

Another common fragmentation pathway involves the cleavage of the dioxane ring itself. This can lead to the formation of various smaller fragments, including those containing the phenyl group, which can further fragment. The fragmentation pattern will provide valuable information about the connectivity of the molecule and the relative stability of the resulting fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentity of Fragment
[M]⁺•Molecular Ion
[M - 29]⁺Loss of ethyl radical (•CH₂CH₃)
[M - 77]⁺Loss of phenyl radical (•C₆H₅)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Based on this and other studies of 2,2-disubstituted 1,3-dioxanes, it is highly probable that this compound also adopts a chair conformation in the solid state, with both the ethyl and phenyl groups likely positioned to minimize steric interactions. An X-ray crystallographic analysis of this compound would definitively confirm its solid-state conformation and provide detailed information about intermolecular interactions, such as C-H···π interactions involving the phenyl ring, which can influence the crystal packing.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if chiral forms are studied)

In principle, for a chiral molecule like this compound to be analyzed by chiroptical methods, it must first be resolved into its enantiomers. The presence of a stereocenter at the C2 position, substituted with both an ethyl and a phenyl group, renders this molecule chiral. Once the enantiomers are separated or an enantiomerically enriched mixture is obtained, CD and ORD can be employed.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) against wavelength. For a given enantiomer, the spectrum will show positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores. The phenyl group in this compound would serve as the primary chromophore for such analysis. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. This direct relationship between the CD signal intensity and the concentration of an enantiomer allows for the determination of enantiomeric excess. By comparing the CD signal of a sample of unknown ee to that of a pure enantiomer, the ee can be accurately calculated. This methodology has been successfully applied to determine the ee of various chiral compounds, including chiral amines, by forming diastereomeric complexes that are CD-active. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots this rotation against wavelength and can also be used to characterize enantiomers. The shape and sign of the ORD curve (a Cotton effect curve) are characteristic of a specific enantiomer. Similar to CD, the magnitude of the optical rotation at a specific wavelength is proportional to the concentration of the enantiomer, allowing for the quantification of enantiomeric excess. ORD and CD data have been reported for epimeric 2-phenyl derivatives of other cyclic systems, demonstrating the utility of these techniques in distinguishing between stereoisomers. rsc.org

The application of these techniques to derivatives of 1,3-dioxane has been documented, where the chromophore's electronic transitions are influenced by the stereochemistry of the dioxane ring. For instance, the CD spectra of 1,3-dioxane-type acetals have been used for configurational assignment based on the interaction of chromophores. nih.gov

For a hypothetical study on this compound, one would first need to perform a chiral resolution or an asymmetric synthesis to obtain non-racemic samples. Then, the CD and ORD spectra of the purified enantiomers would be recorded to establish a reference. A calibration curve could be constructed by measuring the CD or ORD signal of samples with known enantiomeric ratios. The enantiomeric excess of an unknown sample could then be determined from its measured chiroptical signal.

The table below illustrates hypothetical data that could be generated in such a study to create a calibration curve for determining enantiomeric excess using CD spectroscopy.

SampleEnantiomeric Excess (%) of (R)-enantiomerCD Signal (mdeg) at λmax
1100+50.0
275+37.5
350+25.0
425+12.5
50 (racemic)0.0
6-25-12.5
7-50-25.0
8-75-37.5
9-100-50.0

Computational and Theoretical Chemistry Investigations of 2 Ethyl 2 Phenyl 1,3 Dioxane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic distribution and bonding within 2-Ethyl-2-phenyl-1,3-dioxane. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds. nih.gov By using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), DFT calculations can determine the lowest-energy structure (ground state) of this compound by optimizing all bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

For the 1,3-dioxane (B1201747) ring, the chair conformation is the most stable. thieme-connect.de Due to significant 1,3-diaxial interactions, substituents at the C2 position are thermodynamically favored to be in an equatorial orientation. thieme-connect.de Therefore, in the optimized geometry of this compound, both the phenyl and ethyl groups are expected to arrange themselves to minimize steric hindrance, with the larger phenyl group predominantly occupying the equatorial position. The optimization process seeks the global minimum on the potential energy surface, ensuring all calculated forces on the atoms are zero. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a 2-Substituted 1,3-Dioxane Ring (Illustrative) This table illustrates typical bond lengths and angles for a 1,3-dioxane ring system optimized using DFT methods. Actual values for this compound would require specific calculation.

ParameterTypical Value (DFT)
C-O Bond Length1.41 Å
C-C Bond Length1.53 Å
O-C-O Angle111.5°
C-O-C Angle112.0°

The accuracy of DFT and other quantum chemical calculations is highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), and LanL2DZ are commonly employed. acs.orgarxiv.org

The choice of basis set impacts the predicted structural parameters and energies:

Minimal Basis Sets (e.g., STO-3G): Provide qualitative results but may lack quantitative accuracy.

Split-Valence Basis Sets (e.g., 6-31G): Offer a better description of electron distribution by using multiple functions for valence electrons.

Polarization Functions (d,p): Adding polarization functions (like in 6-31G(d) or 6-31G(d,p)) allows orbitals to change shape, which is crucial for accurately describing bonding in cyclic systems. researchgate.net

Diffuse Functions (+): These are important for describing systems with lone pairs or anions but are less critical for neutral hydrocarbons.

Increasing the size and complexity of the basis set generally improves the accuracy of the results, but at a significantly higher computational cost. arxiv.org Studies on related molecules show that structural parameters can vary slightly with different basis sets, underscoring the importance of selecting an appropriate level of theory for the desired accuracy. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The 1,3-dioxane ring is conformationally mobile. Computational methods are essential for mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. libretexts.orglibretexts.org This mapping allows for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). libretexts.org

Ab initio methods, like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), along with DFT, are used to investigate the different conformational isomers of the 1,3-dioxane ring. researchgate.netresearchgate.net For the parent 1,3-dioxane, the main conformers are the chair (C), 1,4-twist (1,4-T), and 2,5-twist (2,5-T) forms. researchgate.net Semi-empirical methods can also be used for a faster, though less accurate, survey of the conformational landscape.

For this compound, these calculations would explore the chair inversion pathway. The global minimum on the PES is expected to correspond to the chair conformer. researchgate.netresearchgate.net Other local minima, corresponding to flexible twist forms, would be higher in energy. researchgate.net

By calculating the single-point energies of the optimized geometries for each conformer, their relative stabilities can be determined. For unsubstituted 1,3-dioxane, the chair conformer is significantly more stable than the twist forms. researchgate.net

Table 2: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative Data) Based on data from studies on the parent 1,3-dioxane molecule. The presence of substituents on this compound would alter these values, but the general trend of stability (Chair > Twist) would hold.

ConformerRelative Energy (kcal/mol) using HF/6-31G(d) researchgate.netRelative Energy (kcal/mol) using MP2/6-31G(d) researchgate.net
Chair (C)0.000.00
2,5-Twist (2,5-T)4.984.9
1,4-Twist (1,4-T)6.346.3

These relative energies can be used with the Boltzmann distribution equation to calculate the equilibrium populations of each conformer at a given temperature. The large energy difference ensures that at room temperature, this compound exists almost exclusively in the chair conformation.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways that connect reactants and products. x-mol.net For 1,3-dioxanes, a common reaction is acid-catalyzed hydrolysis, which cleaves the acetal (B89532) group. lookchem.com

Modeling this reaction for this compound would involve several steps. First, the reactant (dioxane) and products (the corresponding diol and ketone) are optimized. Then, a transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. arxiv.org A true transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. acs.org This is typically confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com

For hydrolysis, the mechanism would likely involve protonation of one of the ring oxygen atoms, followed by a rate-determining ring-opening step to form a stabilized oxocarbenium ion intermediate. Characterizing the transition states for these steps provides critical insight into the reaction's activation energy and kinetics. While detailed kinetic modeling has been performed for the pyrolysis and oxidation of the parent 1,3-dioxane, specific mechanistic studies on the hydrolysis of this compound using these computational methods would be a subject for targeted research. x-mol.net

Computational Elucidation of Reaction Pathways for Synthesis and Transformations

The synthesis of this compound typically involves the acid-catalyzed acetalization of propiophenone (B1677668) with 1,3-propanediol (B51772). Computational chemistry, particularly Density Functional Theory (DFT), can be employed to elucidate the detailed mechanism of this reaction. By mapping the potential energy surface, key transition states and intermediates can be identified, providing a step-by-step understanding of the reaction pathway.

Computational studies on the formation of similar cyclic acetals have shown that the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the hydroxyl groups of the diol. youtube.comyoutube.com Subsequent intramolecular cyclization and dehydration lead to the final 1,3-dioxane product. youtube.comchemtube3d.com For this compound, computational modeling could reveal the stereoelectronic effects of the ethyl and phenyl substituents on the reaction mechanism and the relative stability of different stereoisomers.

Transformations of the 1,3-dioxane ring, such as hydrolysis or ring-opening reactions, can also be investigated computationally. These studies would involve modeling the interaction of the molecule with reagents and catalysts to determine the most favorable reaction pathways.

Prediction of Activation Energies and Rate Constants

A significant advantage of computational chemistry is its ability to predict the activation energies of chemical reactions, which are crucial for determining reaction rates. Using methods like DFT and ab initio calculations, the energies of the reactants, transition states, and products can be calculated. The difference in energy between the reactants and the transition state gives the activation energy (Ea).

For the synthesis of this compound, computational models could predict the activation energies for each step of the reaction mechanism. This would allow for the identification of the rate-determining step and provide a quantitative measure of the reaction's feasibility under different conditions. Machine learning models are also increasingly being used in conjunction with quantum chemical calculations to predict activation energies with greater efficiency. acs.org

Similarly, for the transformations of this compound, the activation energies for various potential reaction pathways could be calculated to predict the most likely transformation products. While specific predicted activation energies and rate constants for reactions involving this compound have not been reported, the theoretical framework for such predictions is well-established.

Table 1: Illustrative Data Table for Predicted Activation Energies (Hypothetical)

Reaction StepComputational MethodPredicted Activation Energy (kcal/mol)
Protonation of CarbonylDFT (B3LYP/6-31G)Data not available
Nucleophilic AttackDFT (B3LYP/6-31G)Data not available
Ring ClosureDFT (B3LYP/6-31G)Data not available
DehydrationDFT (B3LYP/6-31G)Data not available
This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its dynamic behavior in a solvent, such as water or an organic solvent. These simulations can reveal information about the conformational flexibility of the 1,3-dioxane ring and the orientation of the ethyl and phenyl substituents.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms. This allows for the study of various dynamic properties, including:

Conformational Analysis: The 1,3-dioxane ring can exist in different conformations, such as chair and boat forms. researchgate.net MD simulations can explore the conformational landscape of this compound and determine the relative populations of different conformers in solution. researchgate.net

Solvation: MD simulations can model the interactions between this compound and solvent molecules, providing insights into its solubility and the structure of the solvation shell.

Transport Properties: Properties such as diffusion coefficients can be calculated from MD simulations, which are relevant to the molecule's behavior in various applications.

While specific MD simulation studies on this compound are not present in the available literature, the methodology is widely used to study the dynamics of organic molecules in solution. acs.org

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are based on quantum mechanics, can be used to predict various spectroscopic parameters of a molecule. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a compound. For this compound, the following spectroscopic parameters could be predicted:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of peaks and to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated from first principles. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes associated with the 1,3-dioxane ring and its substituents.

Electronic Spectroscopy (UV-Vis): The electronic transitions of a molecule can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic structure of the molecule.

Computational studies on related 1,3-dioxane derivatives have demonstrated the accuracy of these methods in predicting spectroscopic parameters. researchgate.net Although specific first-principles predictions for the spectroscopic parameters of this compound are not currently published, these computational techniques represent a powerful approach for its structural characterization.

Role in Advanced Synthetic Applications and Materials Science

Chiral Auxiliaries and Ligand Precursors Based on Dioxane Frameworks

A chiral auxiliary is a chemical moiety that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgchemeurope.com While 2-Ethyl-2-phenyl-1,3-dioxane itself is achiral, its derivatives, particularly those synthesized from chiral diols or triols, can serve as effective chiral auxiliaries. The defined conformational preference of the dioxane ring allows for the transfer of chirality to a prochiral substrate.

The dioxane framework is also a key component in the synthesis of ligands for various receptors. For instance, derivatives of this compound have been synthesized and incorporated into more complex molecules to study their structure-affinity relationships with specific biological targets. mdpi.com In one such study, 2-(trans-2-Ethyl-2-phenyl-1,3-dioxan-4-yl)ethanol was used as a precursor to synthesize a series of 4-substituted butan-1-amines. mdpi.com These compounds were then evaluated for their affinity to σ₁ and σ₂ receptors, as well as NMDA receptors, demonstrating the utility of the dioxane scaffold in developing new receptor ligands. mdpi.com

The synthesis of these precursors often begins with the acetalization of a ketone, like propiophenone (B1677668), with a polyol, such as pentane-1,3,5-triol. mdpi.com This reaction establishes the core dioxane structure from which various functional groups can be elaborated to create a library of potential ligands.

Stereocontrol in Organic Reactions Facilitated by Dioxane Templates

The predictable stereochemistry of the 1,3-dioxane (B1201747) ring is instrumental in controlling the outcome of organic reactions. The ring typically adopts a stable chair conformation, and bulky substituents at the C2 position will preferentially occupy specific orientations to minimize steric strain. mdpi.comasianpubs.org

In the case of this compound derivatives, the larger phenyl group generally prefers an axial orientation, while the smaller ethyl group occupies an equatorial position to avoid unfavorable steric interactions with the rest of the ring. mdpi.com This fixed spatial arrangement acts as a template, directing incoming reagents to a specific face of the molecule and resulting in the formation of a single, desired diastereomer.

Table 1: Stereochemical Preferences in 2,4-Disubstituted 1,3-Dioxane Derivatives
Parent KetoneSubstituent at C2Substituent at C4Observed Configuration of C2 SubstituentsReference
BenzaldehydePhenyl, Hydrogen2-HydroxyethylEquatorial Phenyl (cis-isomer) mdpi.com
PropiophenonePhenyl, Ethyl2-HydroxyethylAxial Phenyl, Equatorial Ethyl (trans-isomer) mdpi.com

Building Blocks in Complex Molecule Synthesis and Natural Product Analogues

The this compound unit serves as a versatile building block in the synthesis of more elaborate molecules, including analogues of natural products. mdpi.com Its stability under neutral or basic conditions allows it to function as a protecting group for a 1,3-diol while other parts of the molecule are modified. rsc.org More importantly, the functionalized dioxane itself can be a core component that is carried through a synthetic sequence.

Research has demonstrated the use of 2-(trans-2-Ethyl-2-phenyl-1,3-dioxan-4-yl)ethanol as a key intermediate. mdpi.com This alcohol can be oxidized to the corresponding aldehyde, which then undergoes further reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to extend the carbon chain. mdpi.com The resulting products, such as methyl (2E)-4-(trans-2-ethyl-2-phenyl-1,3-dioxan-4-yl)but-2-enoate, are valuable intermediates for constructing complex aliphatic chains with defined stereochemistry. mdpi.com These strategies are employed in diversity-oriented synthesis to create libraries of compounds for biological screening, often mimicking the structural motifs found in natural products. mdpi.comnih.gov

Precursors for Polymer Chemistry and Advanced Functional Materials (non-biological)

Derivatives of phenyl-1,3-dioxane are valuable precursors in the field of polymer chemistry. The dioxane ring can be incorporated into polymer backbones to impart specific physical properties or to create degradable materials. For example, related structures like 2-Phenyl-1,3-dioxan-5-ol can be used as starting materials to synthesize monomers for ring-opening polymerization. sigmaaldrich.com This monomer, 5-benzyloxy-1,3-dioxan-2-one, can form copolymers with other cyclic esters like ε-caprolactone, yielding poly(carbonate ester)s. sigmaaldrich.com

Furthermore, polyurethanes incorporating 1,3-dioxane derivatives have been shown to exhibit good physical characteristics and can be designed for controlled degradation. researchgate.net The inclusion of the dioxane structure within the polymer matrix can influence properties such as thermal stability and moisture accessibility. researchgate.net While direct polymerization of this compound is not common, its functionalized derivatives are key to creating these advanced polymers and functional materials.

Table 2: Dioxane Derivatives in Polymer Synthesis
Dioxane PrecursorPolymer TypeMethod of PolymerizationKey FeatureReference
2-Phenyl-1,3-dioxan-5-olPoly(carbonate ester)Ring-opening polymerization (of derived monomer)Forms copolymers with ε-caprolactone sigmaaldrich.com
1,3-dioxane-5,5-dimethanolPolyurethanePolyadditionConfers degradability and specific physical properties researchgate.net

Solvation Properties and Solvent Effects in Reaction Systems

The 1,3-dioxane and related 1,3-dioxolane (B20135) families are recognized for their useful properties as solvents. rsc.orgsilverfernchemical.com These cyclic acetals are generally classified as polar aprotic solvents. rsc.org They possess good solvating power for a range of organic compounds and resins due to the presence of the ether oxygen atoms. silverfernchemical.com There is a growing interest in using such compounds, often derivable from bio-based sources, as "green" replacements for more traditional and hazardous solvents like DMF or NMP. rsc.orgrsc.org

Emerging Research Directions and Future Outlook for 2 Ethyl 2 Phenyl 1,3 Dioxane Chemistry

Integration with Sustainable Chemistry and Green Synthesis Approaches

The principles of green chemistry, which advocate for the reduction of risk and minimization of the environmental footprint, are increasingly influencing the synthesis of chemical compounds. sigmaaldrich.com The preparation of 2-Ethyl-2-phenyl-1,3-dioxane, typically achieved through the acid-catalyzed reaction of propiophenone (B1677668) with 1,3-propanediol (B51772), is a prime candidate for green chemistry innovations.

Future research will likely focus on replacing traditional homogeneous acid catalysts (like p-toluenesulfonic acid) with solid, reusable acid catalysts. These heterogeneous catalysts, such as zeolites, ion-exchange resins, or clays (B1170129) like Montmorillonite K10, offer significant advantages including simplified product purification, reduced corrosive waste, and catalyst recyclability. nih.gov

Another key area is the implementation of greener solvent alternatives. sigmaaldrich.com While toluene (B28343) is often used to remove water azeotropically, research is moving towards either solvent-free conditions or the use of bio-based solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, presents a more environmentally benign alternative to traditional ether or aromatic hydrocarbon solvents. sigmaaldrich.com The development of reaction protocols in water, a safe and abundant solvent, also represents a significant goal in sustainable synthesis. arkat-usa.org

The table below outlines potential green chemistry approaches for the synthesis of this compound, comparing them with traditional methods.

ParameterTraditional MethodPotential Green AlternativeAnticipated Benefits
CatalystHomogeneous mineral acids (e.g., H₂SO₄) or p-TsOHHeterogeneous solid acids (e.g., Zeolites, Montmorillonite K10)Easy separation, reusability, reduced corrosive waste. nih.govbohrium.com
SolventToluene, Benzene (B151609), DichloromethaneSolvent-free, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), water. sigmaaldrich.comReduced VOCs, use of renewable resources, improved safety profile. sigmaaldrich.com
Energy InputConventional heating (reflux)Microwave irradiation, ultrasonic assistanceReduced reaction times, lower energy consumption, potentially higher yields. bohrium.com

Exploration of Novel Catalytic Systems for Dioxane Transformations

Beyond its synthesis, the transformation of the this compound ring is an area ripe for exploration with novel catalytic systems. Current research in related fields points towards several promising directions.

Photocatalysis: Metal-free, photo-driven catalytic systems are emerging for various organic transformations. researchgate.net The application of such systems to activate or cleave the C-O bonds within the dioxane ring under mild conditions could lead to new synthetic pathways that are not accessible through traditional thermal methods.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. The use of lipases or other hydrolases for the stereoselective synthesis or hydrolysis of chiral this compound derivatives could be a significant advancement, particularly for pharmaceutical applications.

Metal-Organic Frameworks (MOFs): MOFs can be designed with specific catalytic sites (e.g., Lewis acidic metal nodes) within a porous structure. These materials could serve as highly selective and reusable catalysts for the formation of this compound, potentially allowing for size- and shape-selective reactions with different diols or ketones.

Rhodium-Catalyzed Cascade Reactions: Recent advances have shown that rhodium catalysts can facilitate complex cascade reactions to form related 1,3-dioxole (B15492876) structures. rsc.orgrsc.org Exploring similar multicomponent reactions involving a propiophenone precursor, a diol, and a third component could lead to the rapid assembly of highly functionalized dioxane molecules in a single step.

The table below summarizes potential catalytic systems and their envisioned applications for this compound chemistry.

Catalytic SystemPotential ApplicationKey Advantage
PhotocatalysisRing-opening or functionalization reactionsMetal-free, mild conditions, novel reactivity. researchgate.net
Biocatalysis (Enzymes)Asymmetric synthesis or resolutionHigh stereoselectivity, green reaction conditions.
Metal-Organic Frameworks (MOFs)Selective synthesis and transformationTunable active sites, reusability, substrate selectivity.
Rhodium CatalysisMulticomponent synthesis of complex dioxanesHigh atom economy, rapid increase in molecular complexity. rsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise knowledge of reaction kinetics, the formation of intermediates, and the influence of process parameters. Process Analytical Technology (PAT), which involves in-situ monitoring, is crucial for achieving this. polito.it Advanced spectroscopic techniques are at the forefront of this effort. mt.comspectroscopyonline.com

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time reaction monitoring. nih.govresearchgate.net By inserting a probe directly into the reaction vessel, one can track the disappearance of the carbonyl stretch of propiophenone (around 1685 cm⁻¹) and the appearance of characteristic C-O stretches of the dioxane ring. This allows for the precise determination of reaction initiation, conversion rates, and endpoints without the need for offline sampling. mt.com

Ultrafast 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is an offline tool, recent advances in ultrafast (UF) 2D NMR allow for the acquisition of a complete 2D spectrum in under a second. nih.gov This technique could be applied to the study of the ketalization reaction, providing detailed mechanistic insights and potentially identifying and characterizing short-lived intermediates, such as the hemiacetal, in real-time. nih.govmpg.de

These advanced methods provide a continuous stream of data that can be used to build kinetic models, optimize reaction conditions (temperature, catalyst loading), and ensure process safety and reproducibility.

Computational Design of Dioxane-Based Functional Molecules

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, thereby accelerating the discovery of new functional molecules. For this compound, computational methods like Density Functional Theory (DFT) are invaluable. mdpi.com

Conformational Analysis: The 1,3-dioxane (B1201747) ring primarily adopts a chair conformation. thieme-connect.de The orientation of the ethyl and phenyl groups at the C2 position (axial vs. equatorial) significantly impacts the molecule's steric and electronic properties. DFT and ab initio calculations can accurately predict the relative energies of different conformers and the barriers to their interconversion, which is critical for understanding reactivity and designing molecules for specific biological or material applications. scispace.comresearchgate.net

Predicting Reactivity and Properties: Computational models can be used to calculate various molecular properties, such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. This information helps in predicting how modifications to the phenyl or ethyl groups, or additions of substituents elsewhere on the dioxane ring, will affect the molecule's stability, reactivity, and potential for intermolecular interactions.

Designing for Function: By understanding the structure-property relationships through computation, new derivatives of this compound can be designed in silico for specific purposes. For example, molecules can be designed to fit the active site of an enzyme or to have specific electronic properties for use in organic electronic materials. This computational pre-screening reduces the number of compounds that need to be synthesized and tested, saving time and resources.

The table below lists key computational methods and their applications in the study of dioxane derivatives.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Conformational analysis, reaction mechanism studiesRelative energies of isomers, transition state structures, activation barriers. mdpi.comscispace.com
Ab Initio Molecular Orbital TheoryHigh-accuracy energy and structural calculationsEnthalpies, entropies, free energies of conformers. researchgate.net
Molecular DockingInteraction with biological macromoleculesBinding affinity, orientation in an active site. mdpi.com

Interdisciplinary Research with Other Branches of Chemical Sciences

The rigid, yet tunable, scaffold of this compound makes it an attractive core structure for applications in other areas of chemistry, fostering interdisciplinary research.

Medicinal Chemistry: The 1,3-dioxane framework is present in various biologically active compounds. Research has shown that derivatives of 2,2-diphenyl-1,3-dioxane can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net This suggests that this compound could serve as a scaffold for developing new MDR reversal agents. Furthermore, other substituted 1,3-dioxanes have shown high affinity for σ₁ receptors, which are implicated in pain and neuroprotection, opening possibilities for designing novel central nervous system agents. mdpi.com

Materials Science: The thermal stability and defined stereochemistry of the dioxane ring make it a candidate for inclusion in novel polymers or liquid crystals. The phenyl group can be functionalized to introduce polymerizable groups or moieties that promote self-assembly. Additionally, the incorporation of phosphorus or halogen atoms onto the phenyl ring could be explored for the development of new flame-retardant materials, an area where related heterocyclic structures have shown promise. mdpi.com

Supramolecular Chemistry: The phenyl group of this compound can participate in π-π stacking, while the oxygen atoms can act as hydrogen bond acceptors. These non-covalent interactions can be exploited to build complex supramolecular architectures, such as host-guest complexes or self-assembled capsules, with potential applications in sensing, catalysis, or drug delivery.

This cross-pollination of ideas from medicinal, material, and supramolecular chemistry will be essential for unlocking the full potential of the this compound scaffold in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethyl-2-phenyl-1,3-dioxane with high purity?

  • Methodological Answer : The synthesis typically involves acid-catalyzed condensation of 1,3-propanediol with ethyl phenyl ketone derivatives. Key steps include:

  • pH Control : During oxidation or deprotection steps, maintaining acidic conditions (e.g., using KH₂PO₄) neutralizes byproducts like NH₃, improving yield and purity (>90%) .
  • Catalyst Selection : Brønsted or Lewis acids (e.g., H₂SO₄, BF₃·Et₂O) accelerate acetal formation. Solvent choice (e.g., methanol/water mixtures) ensures homogeneity .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
Without pH control6070
With KH₂PO₄9595

Q. How can X-ray crystallography and computational tools characterize the structural features of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths, angles, and ring conformations. SHELX programs (e.g., SHELXL) refine structures using high-resolution data . For example, 2-naphthyl-1,3-dioxane analogs show chair conformations with axial substituents .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G**) to predict electronic properties and compare with experimental data .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer :

  • Deprotection : Acidic hydrolysis (HCl/THF) regenerates carbonyl groups. Kinetic studies show pH-dependent rates .
  • Oxidation : NaIO₄ cleaves vicinal diols in related dioxanes, producing aldehydes/ketones .

Advanced Research Questions

Q. What computational insights exist into the thermal decomposition mechanisms of this compound derivatives?

  • Methodological Answer :

  • Mechanistic Pathways : For 5-nitro-5-R-1,3-dioxanes, decomposition proceeds via a single-step mechanism with activation free energy (ΔG‡) of 204.7 kJ·mol⁻¹. Solvents like DMSO lower ΔG‡ by stabilizing transition states .
  • Substituent Effects : Bromine substituents exhibit minimal solvent stabilization, while methyl groups enhance decomposition rates 80-fold in DMSO .
    • Data Table :
Substituent (R)ΔG‡ (Gas Phase, kJ·mol⁻¹)ΔG‡ (DMSO, kJ·mol⁻¹)
H204.7192.1
CH₃197.5185.3
Br210.2209.8

Q. How can this compound derivatives be applied in pharmacological or materials science research?

  • Methodological Answer :

  • Drug Intermediates : Analogous dioxanes (e.g., 5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane) serve as chiral intermediates in antibiotics like chloramphenicol .
  • Liquid Crystals : Trans-2-(4-Cyanophenyl)-5-alkyl-1,3-dioxanes exhibit mesomorphic properties for display technologies .

Q. What strategies improve the stability and reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Steric Shielding : Bulky substituents (e.g., phenyl groups) reduce ring strain and enhance thermal stability .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions involving dioxane derivatives .

Q. How are macrocyclic systems incorporating 1,3-dioxane units designed and analyzed?

  • Methodological Answer :

  • Synthesis : Cyclocondensation of dioxane diols with dicarbonyl compounds under high-dilution conditions minimizes oligomerization .
  • Structural Analysis : NMR (¹H, ¹³C) and X-ray diffraction confirm macrocycle conformations. For example, dispiro-1,3-dioxane macrocycles show cavity sizes suitable for host-guest chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.